molecular formula C36H71O10P B1241274 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)

1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)

Cat. No. B1241274
M. Wt: 694.9 g/mol
InChI Key: ZAXBYLHGBBMAAY-SZAHLOSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hexadecanoyl-1-tetradecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) in which the 1- and 2-acyl groups are specified as tetradecanoyl (myristoyl) and hexadecanoyl (palmitoyl) respectively. It is a 1,2-diacyl-sn-glycero-3-phospho-(1'-sn-glycerol) and a tetradecanoate ester. It is a conjugate acid of a 2-hexadecanoyl-1-tetradecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)(1-).

Scientific Research Applications

Lipid Bilayer Interaction Studies

A study by Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers. In this context, lipids like 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) could be instrumental in understanding membrane interactions, which is pivotal in drug development and analysis (Huang et al., 2013).

Critical Micellar Concentration Analysis

Kramp et al. (1984) focused on determining the critical micellar concentration of compounds similar to 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol). Understanding these concentrations is crucial for comprehending the behavior of such lipids in biological systems, particularly in relation to their potential roles in cellular processes and drug formulations (Kramp et al., 1984).

Studying Archaebacterial Lipids

Yamauchi et al. (1991) synthesized a compound similar to 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol) to study the surface pressure and area isotherms of archaebacterial lipids. This research is significant for understanding the unique structural and functional aspects of archaebacterial lipids, which differ markedly from those of bacteria and eukaryotes (Yamauchi et al., 1991).

Research on Glycerol Derivatives

Tocanne et al. (1974) synthesized derivatives of sn-glycero-3-phosphoryl-sn-glycerol, a compound structurally related to 1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol). Their research offers insights into the chemical behavior and potential applications of such lipids in biological systems (Tocanne et al., 1974).

properties

Product Name

1-Tetradecanoyl-2-hexadecanoyl-sn-glycero-3-phospho-(1'-sn-glycerol)

Molecular Formula

C36H71O10P

Molecular Weight

694.9 g/mol

IUPAC Name

[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-tetradecanoyloxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C36H71O10P/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-36(40)46-34(32-45-47(41,42)44-30-33(38)29-37)31-43-35(39)27-25-23-21-19-17-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3,(H,41,42)/t33-,34+/m0/s1

InChI Key

ZAXBYLHGBBMAAY-SZAHLOSFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)(O)OC[C@H](CO)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)(O)OCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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